molecular formula C8H6BrFN4 B13334432 5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine

5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B13334432
M. Wt: 257.06 g/mol
InChI Key: ZBABCRZJOIHKKN-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the triazole ring under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation or reduction can modify the triazole ring itself.

Scientific Research Applications

5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6BrFN4

Molecular Weight

257.06 g/mol

IUPAC Name

5-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6BrFN4/c9-6-3-4(10)1-2-5(6)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

ZBABCRZJOIHKKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C2=NC(=NN2)N

Origin of Product

United States

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